N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a tetrahydrocarbazole core substituted with a chloro group at position 6 and linked to a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety. The carbazole system provides a rigid, aromatic framework, while the oxazole-carboxamide group introduces hydrogen-bonding capabilities and steric bulk.
Properties
Molecular Formula |
C18H18ClN3O2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-9-16(10(2)24-22-9)18(23)21-15-5-3-4-12-13-8-11(19)6-7-14(13)20-17(12)15/h6-8,15,20H,3-5H2,1-2H3,(H,21,23) |
InChI Key |
DGSRMLCKRMCTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences
- Core Heterocycle: The target compound’s tetrahydrocarbazole is a fused bicyclic system, whereas pyrazole derivatives (e.g., 3a) feature monocyclic pyrazole rings. The carbazole’s extended π-system may enhance binding to hydrophobic pockets in biological targets compared to pyrazoles.
- Substituents : Both classes incorporate chloro and methyl groups, but the target compound’s chloro substituent is positioned on the carbazole, whereas pyrazole derivatives (e.g., 3b , 3e ) place chlorines on aryl rings. This positional variance could influence electronic effects and steric interactions .
Spectroscopic Data
- NMR : Pyrazole derivatives show aromatic proton shifts at δ 7.21–8.12 ppm (e.g., 3a ), while the target compound’s carbazole protons may resonate upfield due to ring current effects. The oxazole’s methyl groups (δ ~2.66 ppm in 3a ) align with typical shifts for alkyl substituents in heterocycles.
- Mass Spectrometry : Pyrazole derivatives exhibit [M+H]+ peaks at 403–437 m/z , whereas the target compound’s higher molecular weight (estimated ~400–450 Da) would result in a distinct mass signature.
Comparison with Benzoxazole-Triazole Hybrids
describes 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) , a hybrid structure with a benzoxazole and triazole-thione system:
Functional Group Analysis
- Benzoxazole vs. Carbazole : Benzoxazole’s oxygen atom introduces polarity, whereas the carbazole’s nitrogen may participate in π-π stacking or hydrogen bonding.
- Triazole-Thione vs.
Comparison with GPCR-Targeting Benzazepines
references SKF compounds (e.g., SKF 83959 ), benzazepines acting as dopamine receptor ligands. Although structurally distinct, these compounds share pharmacological relevance:
Pharmacophore Overlap
- Both classes feature chloro substituents and aromatic systems. The target compound’s carbazole may mimic SKF’s benzazepine core in receptor binding, albeit with differing conformational flexibility .
Comparative Data Table
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